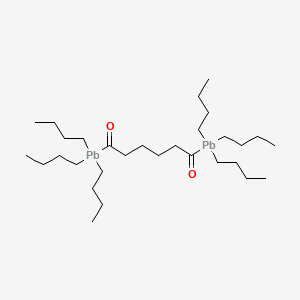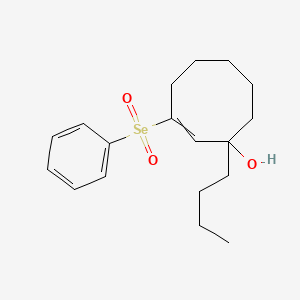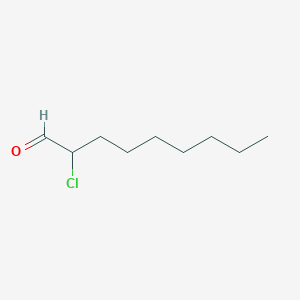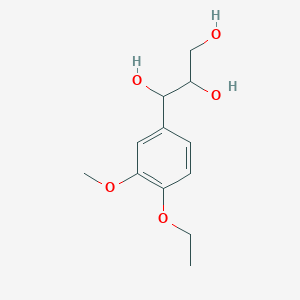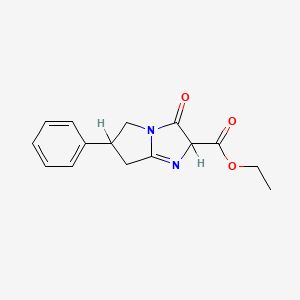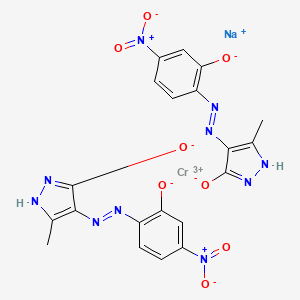
Chromate(1-), bis(2,4-dihydro-4-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-5-methyl-3H-pyrazol-3-onato(2-)-kappaO3)-, sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromate(1-), bis(2,4-dihydro-4-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-5-methyl-3H-pyrazol-3-onato(2-)-kappaO3)-, sodium is a complex organic compound that belongs to the class of heterocyclic organic compounds. It is characterized by the presence of chromate ions and azo groups, which are known for their vibrant colors and applications in dye chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chromate(1-), bis(2,4-dihydro-4-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-5-methyl-3H-pyrazol-3-onato(2-)-kappaO3)-, sodium typically involves the following steps:
Formation of the Azo Compound: The initial step involves the diazotization of an aromatic amine, followed by coupling with a suitable aromatic compound to form the azo compound.
Complexation with Chromate: The azo compound is then reacted with a chromate source, such as sodium chromate, under controlled pH conditions to form the desired complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process may include:
Temperature Control: Maintaining an optimal temperature to facilitate the reaction.
pH Adjustment: Ensuring the pH is within the desired range to promote the formation of the chromate complex.
Purification: Using techniques such as crystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Chromate(1-), bis(2,4-dihydro-4-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-5-methyl-3H-pyrazol-3-onato(2-)-kappaO3)-, sodium can undergo various chemical reactions, including:
Oxidation: The chromate ion can act as an oxidizing agent, facilitating the oxidation of other compounds.
Reduction: Under certain conditions, the chromate ion can be reduced to chromium(III) compounds.
Substitution: The azo groups can participate in substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, zinc dust.
Solvents: Water, ethanol, acetone.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of chromium(III) complexes.
Substitution: Formation of new azo compounds with different substituents.
Applications De Recherche Scientifique
Chromate(1-), bis(2,4-dihydro-4-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-5-methyl-3H-pyrazol-3-onato(2-)-kappaO3)-, sodium has diverse applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection of various ions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the dye industry for coloring textiles and other materials.
Mécanisme D'action
The mechanism of action of Chromate(1-), bis(2,4-dihydro-4-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-5-methyl-3H-pyrazol-3-onato(2-)-kappaO3)-, sodium involves:
Molecular Targets: The chromate ion can interact with various biomolecules, including proteins and nucleic acids.
Pathways Involved: The compound can induce oxidative stress by generating reactive oxygen species, leading to cellular damage and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Chromate(2-), (4-(4,5-dihydro-4-((2-(hydroxy-kappaO)-5-methyl-3-nitrophenyl)azo-kappaN1)-3-methyl-5-(oxo-kappaO)-1H-pyrazol-1-yl)benzenesulfonato(3-))
- Chromate(2-), (4-(4,5-dihydro-4-((2-(hydroxy-kappaO)-5-methyl-3-nitrophenyl)azo-kappaN1)-3-methyl-5-(oxo-kappaO)-1H-pyrazol-1-yl)benzenesulfonato(3-))
Uniqueness
Chromate(1-), bis(2,4-dihydro-4-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-5-methyl-3H-pyrazol-3-onato(2-)-kappaO3)-, sodium is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to form stable complexes and participate in various chemical reactions makes it valuable in multiple research and industrial applications.
Propriétés
Numéro CAS |
75199-07-4 |
|---|---|
Formule moléculaire |
C20H14CrN10NaO8 |
Poids moléculaire |
597.4 g/mol |
Nom IUPAC |
sodium;chromium(3+);5-methyl-4-[(4-nitro-2-oxidophenyl)diazenyl]-1H-pyrazol-3-olate |
InChI |
InChI=1S/2C10H9N5O4.Cr.Na/c2*1-5-9(10(17)14-11-5)13-12-7-3-2-6(15(18)19)4-8(7)16;;/h2*2-4,16H,1H3,(H2,11,14,17);;/q;;+3;+1/p-4 |
Clé InChI |
ZZNYQPNEIXPXPO-UHFFFAOYSA-J |
SMILES canonique |
CC1=C(C(=NN1)[O-])N=NC2=C(C=C(C=C2)[N+](=O)[O-])[O-].CC1=C(C(=NN1)[O-])N=NC2=C(C=C(C=C2)[N+](=O)[O-])[O-].[Na+].[Cr+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


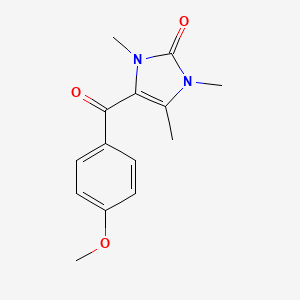
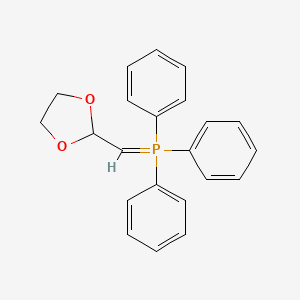
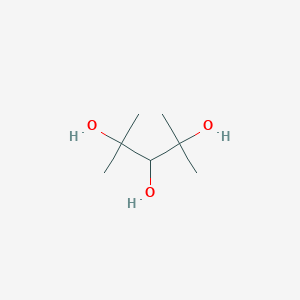
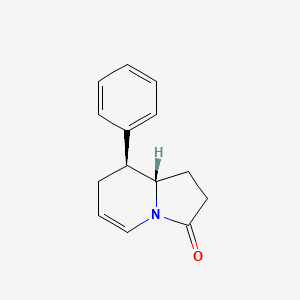
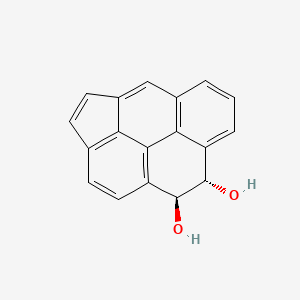
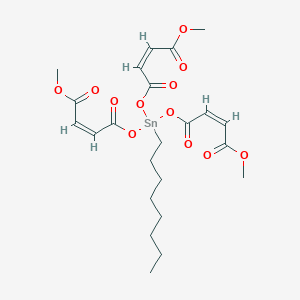
![(2S)-2-amino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)acetyl]-3-methylbutanamide;oxalic acid](/img/structure/B14441912.png)
![Phosphonium, [1,4-phenylenebis(methylene)]bis[tributyl-, dichloride](/img/structure/B14441914.png)

